molecular formula C8H10N2O2S B163073 2-Morpholinothiazole-4-carbaldehyde CAS No. 126533-97-9

2-Morpholinothiazole-4-carbaldehyde

Cat. No. B163073
CAS RN: 126533-97-9
M. Wt: 198.24 g/mol
InChI Key: JPJSUXPYPAQDDL-UHFFFAOYSA-N
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Description

2-Morpholinothiazole-4-carbaldehyde is a chemical compound with the CAS Number: 126533-97-9 and a molecular weight of 198.25 . Its IUPAC name is 2-(4-morpholinyl)-1,3-thiazole-4-carbaldehyde .


Synthesis Analysis

The synthesis of 2-Morpholinothiazole-4-carbaldehyde involves multi-step processes . One such process involves the preparation of a novel thiazole-based carbaldehyde bearing a benzimidazole fluorophore as the receptor unit .


Molecular Structure Analysis

The molecular structure of 2-Morpholinothiazole-4-carbaldehyde is represented by the InChI Code: 1S/C8H10N2O2S/c11-5-7-6-13-8(9-7)10-1-3-12-4-2-10/h5-6H,1-4H2 . This indicates that the compound consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Morpholinothiazole-4-carbaldehyde include a molecular weight of 198.25 .

Scientific Research Applications

Applications in Material Synthesis

Synthesis of Novel Styryl Derivatives Research has delved into the synthesis of novel styryl derivatives from 4-chloro-2-(morpholin-4-yl)-1,3-thiazole-5-carbaldehyde. These compounds, characterized by their push-pull configuration, have been evaluated for their photophysical properties, including absorption and emission in various solvent environments. The synthesized compounds have been studied for their potential applications in material science, specifically in understanding the influence of solvent polarity and viscosity on their photophysical behavior. Density functional theory computations have been utilized to analyze the structural, electronic, and photophysical parameters, showcasing the potential of these compounds in the field of optoelectronics and material sciences (Sekar et al., 2014).

properties

IUPAC Name

2-morpholin-4-yl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-5-7-6-13-8(9-7)10-1-3-12-4-2-10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJSUXPYPAQDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40567607
Record name 2-(Morpholin-4-yl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholinothiazole-4-carbaldehyde

CAS RN

126533-97-9
Record name 2-(4-Morpholinyl)-4-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126533-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Morpholin-4-yl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40567607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a slurry of 2-bromothiazole-4-carbaldehyde (1.0 g, 5.21 mmol) in p-dioxane (5 mL) was added morpholine (1.36 g, 15.61 mmol) over 1 min. The mixture was heated to 100° C. for 1 h (monitored by TLC, EtOAc/hexane 1:1) and cooled to room temperature. EtOAc (20 mL) was added and the solid residue filtered off and washed with EtOAc (30 mL). The combined organic layer was washed with brine (30 mL) and concentrated. The residue was purified by silica gel flash column chromatography using 20 to 75% EtOAc in hexane to afford the title compound as a light tan solid (780 mg, 75%): 1H NMR (400 MHz, CDCl3) δ 9.70 (s, 1H), 7.49 (s, 1H), 3.82 (t, 41-1, J=4.8 Hz), 3.56 (t, 4H, J=4.8 Hz). MS (ES) m/z 199.1 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

The reaction described in Preparation 44 was repeated but using 2.4 g of 2-morpholinothiazol-4-ylmethanol, 5.7 g of sulfur trioxide pyridine complex. 3.6 g of triethylamine and 30 ml of dimethyl sulfoxide, giving the title compound as pale yellow needles.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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